3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(2,5-dimethylphenyl)propanamide
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Overview
Description
3-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE is a complex organic compound that belongs to the class of benzoxadiazole derivatives. These compounds are known for their diverse applications in various fields such as medicinal chemistry, materials science, and organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE typically involves multiple steps, including the formation of the benzoxadiazole core, sulfonylation, and amide bond formation. Common reagents used in these reactions include sulfonyl chlorides, amines, and various catalysts. Reaction conditions often involve controlled temperatures and inert atmospheres to ensure the desired product yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. Techniques such as continuous flow reactors and automated synthesis can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the sulfonyl group to thiols.
Substitution: Nucleophilic or electrophilic substitution reactions on the benzoxadiazole ring.
Common Reagents and Conditions
Common reagents include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles such as amines or thiols. Reaction conditions vary depending on the desired transformation but often involve specific solvents, temperatures, and catalysts.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the benzoxadiazole ring.
Scientific Research Applications
3-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe or bioactive molecule.
Medicine: Explored for its potential therapeutic properties, such as anticancer or antimicrobial activity.
Industry: Utilized in the development of advanced materials, such as polymers or dyes.
Mechanism of Action
The mechanism of action of 3-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Benzoxadiazole Derivatives: Compounds with similar benzoxadiazole cores but different substituents.
Sulfonyl Amides: Compounds with sulfonyl and amide functional groups but different aromatic rings.
Uniqueness
3-(2,1,3-BENZOXADIAZOLE-4-SULFONYL)-N-(2,5-DIMETHYLPHENYL)PROPANAMIDE is unique due to its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Properties
CAS No. |
933027-33-9 |
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Molecular Formula |
C17H17N3O4S |
Molecular Weight |
359.4 g/mol |
IUPAC Name |
3-(2,1,3-benzoxadiazol-4-ylsulfonyl)-N-(2,5-dimethylphenyl)propanamide |
InChI |
InChI=1S/C17H17N3O4S/c1-11-6-7-12(2)14(10-11)18-16(21)8-9-25(22,23)15-5-3-4-13-17(15)20-24-19-13/h3-7,10H,8-9H2,1-2H3,(H,18,21) |
InChI Key |
HCOXNBDNJLJOOV-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCS(=O)(=O)C2=CC=CC3=NON=C32 |
Origin of Product |
United States |
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